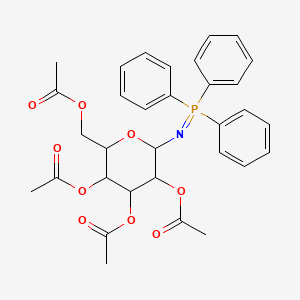
(E)-3,3,4,4,4-pentafluoro-1-iodobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4H2F5I. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties. It is commonly used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3,3,4,4,4-pentafluorobut-1-ene can be synthesized through several methods. One common approach involves the iodination of 3,3,4,4,4-pentafluorobut-1-ene using iodine and a suitable catalyst. The reaction typically occurs under mild conditions, with the iodine reacting with the double bond in the presence of a catalyst such as silver nitrate or copper(II) sulfate.
Industrial Production Methods: In industrial settings, the production of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3,3,4,4,4-pentafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.
Addition Reactions: Halogens like chlorine or bromine, and hydrogen gas in the presence of a catalyst, are typical reagents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include 3,3,4,4,4-pentafluorobut-1-ene derivatives with different functional groups.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Iodo-3,3,4,4,4-pentafluorobut-1-ene has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fluoropolymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene involves its reactivity with various molecular targets. The iodine atom and the fluorinated carbon chain contribute to its unique reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
3,3,4,4,4-Pentafluorobut-1-ene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-3,3,4,4,4-pentafluorobutane: Saturated version of the compound, with different reactivity and stability.
3,3,4,4,4-Pentafluoro-1-butene: Similar structure but without the iodine atom, leading to different chemical properties.
Uniqueness: 1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C4H2F5I |
|---|---|
Poids moléculaire |
271.95 g/mol |
Nom IUPAC |
(E)-3,3,4,4,4-pentafluoro-1-iodobut-1-ene |
InChI |
InChI=1S/C4H2F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H/b2-1+ |
Clé InChI |
RGMOTVZOASYAQV-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/I)\C(C(F)(F)F)(F)F |
SMILES canonique |
C(=CI)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


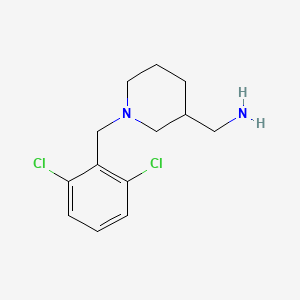
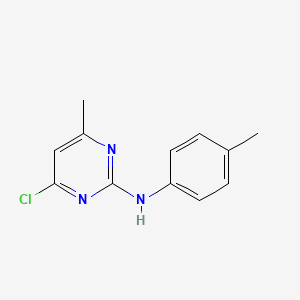
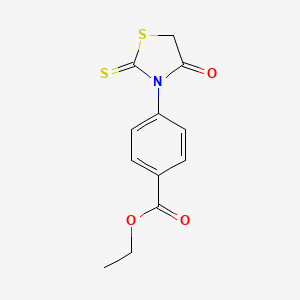
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)


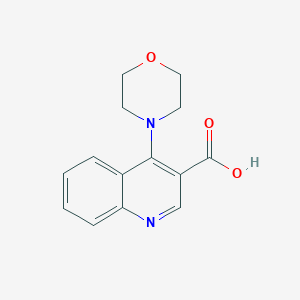
![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
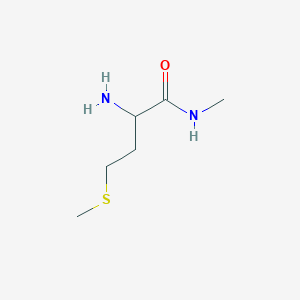

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
